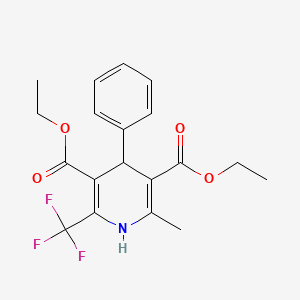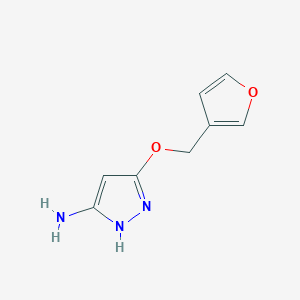
5-(3-furylmethoxy)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- is a heterocyclic compound that features a pyrazole ring substituted with an amine group at the 3-position and a furanylmethoxy group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Méthodes De Préparation
The synthesis of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a furanylmethoxy-substituted reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- can be compared with other similar compounds, such as:
3-Aminopyrazole: A precursor in the synthesis of various heterocyclic compounds, known for its versatility in organic synthesis.
5-Aminopyrazole: Another related compound with similar applications in medicinal chemistry and organic synthesis.
Furanylmethoxy-substituted pyrazoles: Compounds with similar structural features, used in various chemical and biological research applications.
The uniqueness of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
3-(furan-3-ylmethoxy)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-8(11-10-7)13-5-6-1-2-12-4-6/h1-4H,5H2,(H3,9,10,11) |
Clé InChI |
IHNPUHXLPRZSNG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1COC2=NNC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)


![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)

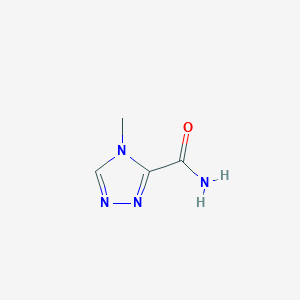
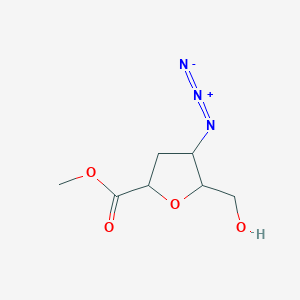
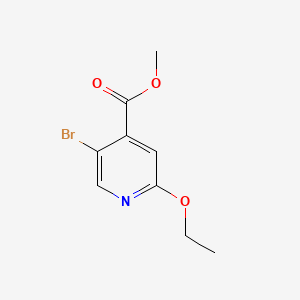



![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
